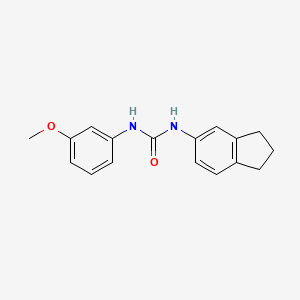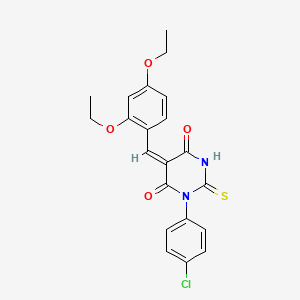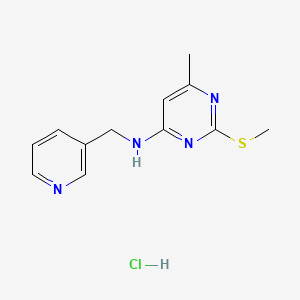![molecular formula C20H21NO3 B5125827 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline, also known as ME20 or 8-ME20, is a quinoline derivative that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and versatility in applications. However, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline, including:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Development of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline-based materials for various applications, including catalysis, sensing, and OLEDs.
3. Further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease.
4. Development of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline-based water treatment technologies for the removal of heavy metals from contaminated water.
5. Investigation of its potential use in other fields, such as agriculture and food science.
In conclusion, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses, but its versatility and ease of synthesis make it a promising candidate for further study.
Métodos De Síntesis
The synthesis of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline involves the reaction of 8-hydroxyquinoline with 2-(2-methylphenoxy)ethanol in the presence of a base and a solvent. The reaction mixture is then heated and stirred until the desired product is obtained. This method has been reported to yield high purity and yield of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline.
Aplicaciones Científicas De Investigación
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been studied for its potential use in various fields, including medicine, material science, and environmental science. In medicine, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders such as Alzheimer's disease.
In material science, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been used as a ligand in the synthesis of metal complexes for various applications, including catalysis and sensing. 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-transporting properties.
In environmental science, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been studied for its potential use in the removal of heavy metals from contaminated water. 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to effectively remove heavy metals such as lead and cadmium from water, making it a promising candidate for the development of water treatment technologies.
Propiedades
IUPAC Name |
8-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-16-6-2-3-9-18(16)23-14-12-22-13-15-24-19-10-4-7-17-8-5-11-21-20(17)19/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGVJBLLVUDVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(2-Methylphenoxy)ethoxy]ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)
![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)



![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)

![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)

![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5125822.png)
![4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5125836.png)
![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine](/img/structure/B5125843.png)
![ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5125849.png)